(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride
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Overview
Description
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrN2O·HCl and a molecular weight of 253.53 g/mol . It is a hydrazine derivative, characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the phenyl ring. This compound is typically found in a powdered form and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and proceed under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazine group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .
Scientific Research Applications
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine hydrochloride: Similar in structure but lacks the methoxy group.
4-Methoxyphenylhydrazine hydrochloride: Similar but lacks the bromine atom.
Phenylhydrazine hydrochloride: Lacks both the bromine and methoxy groups.
Uniqueness
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both the bromine and methoxy substituents on the phenyl ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUISVWMGLLTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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